Bromo-PEG4-Azide

Bioconjugation PROTAC linker design Aqueous solubility

Bromo-PEG4-azide (CAS 1951439-37-4, MW 326.19) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a terminal azide group connected by a tetraethylene glycol (PEG4) spacer. The bromide serves as a leaving group for nucleophilic substitution reactions with thiols or amines, while the azide enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkynes, BCN, or DBCO to form stable triazole linkages.

Molecular Formula C10H20BrN3O4
Molecular Weight 326.19 g/mol
Cat. No. B606397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG4-Azide
SynonymsBromo-PEG4-azide
Molecular FormulaC10H20BrN3O4
Molecular Weight326.19 g/mol
Structural Identifiers
InChIInChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2
InChIKeyYICYFFFKHLMTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG4-Azide for Bioconjugation: Heterobifunctional PEG4 Linker with Bromo and Azide Termini


Bromo-PEG4-azide (CAS 1951439-37-4, MW 326.19) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal bromide group and a terminal azide group connected by a tetraethylene glycol (PEG4) spacer . The bromide serves as a leaving group for nucleophilic substitution reactions with thiols or amines, while the azide enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkynes, BCN, or DBCO to form stable triazole linkages . The PEG4 spacer imparts hydrophilicity, flexibility, and reduced steric hindrance relative to shorter or non-PEG linkers, making this reagent a foundational building block in bioconjugation, PROTAC synthesis, and materials science applications [1].

Bromo-PEG4-Azide Substitution Risks: Why PEG Chain Length and Leaving Group Selection Critically Impact Conjugation Performance


Generic substitution among bromo-PEG-azide linkers is not chemically equivalent and introduces measurable performance risks in bioconjugation workflows. PEG spacer length directly modulates aqueous solubility, molecular flexibility, and steric accessibility: PEG2 variants provide insufficient hydrophilicity for demanding aqueous reactions, while PEG6 and longer derivatives exhibit progressively greater solubility but may compromise reaction kinetics due to increased steric shielding of the bromide terminus . Additionally, the choice of leaving group—bromide versus chloride or tosylate—dictates nucleophilic substitution efficiency, with bromide offering a favorable balance of reactivity and stability that cannot be assumed for alternative halogenated or sulfonated linkers . These differences necessitate compound-specific validation rather than in-class interchange.

Bromo-PEG4-Azide Performance Evidence: Quantified Differentiation Versus PEG2, PEG6, Chloro, and Tosylate Linkers


PEG4 Spacer Balance: Solubility–Reactivity Optimization Versus PEG2 and PEG6 Homologs

Bromo-PEG4-azide provides a quantitatively optimized balance between aqueous solubility and reaction site accessibility compared to shorter PEG2 and longer PEG6 homologs. Bromo-PEG6-azide offers superior aqueous solubility and molecular flexibility relative to Bromo-PEG4-azide; however, this increased chain length introduces greater steric hindrance that can reduce nucleophilic substitution efficiency at the bromide terminus . Conversely, Bromo-PEG2-azide (MW 238.08) exhibits lower aqueous solubility due to its truncated PEG2 spacer, limiting its utility in aqueous bioconjugation workflows . The PEG4 spacer (MW 326.19, 4 ethylene glycol units) occupies an empirically validated middle ground: sufficient hydrophilicity to maintain aqueous solubility while preserving minimal steric occlusion for efficient bromide reactivity .

Bioconjugation PROTAC linker design Aqueous solubility

Bromide Leaving Group Reactivity Advantage Over Chloride in Nucleophilic Substitution

The bromide leaving group in Bromo-PEG4-azide demonstrates superior nucleophilic substitution kinetics compared to chloride-containing PEG linkers. Bromide is classified as a 'very good leaving group' for nucleophilic substitution reactions, whereas chloride is a significantly poorer leaving group with lower reactivity in SN2 displacement . This difference stems from the lower bond dissociation energy of C–Br versus C–Cl bonds and the greater polarizability of bromine, which stabilizes the transition state. In practical bioconjugation applications—particularly thiol alkylation to form stable thioether bonds—bromide-terminated linkers achieve faster and more complete conjugation under mild conditions (weakly basic aqueous buffers, ambient temperature) relative to their chloro counterparts [1].

Nucleophilic substitution Leaving group ability Thiol conjugation

Solubility Profile: Soluble in Polar Organic Solvents with PEG4-Mediated Aqueous Compatibility

Bromo-PEG4-azide exhibits a defined solubility profile: soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The PEG4 spacer confers increased aqueous compatibility compared to shorter PEG linkers or non-PEG alkyl bromides, though the compound is not fully water-soluble as a neat material . This solubility profile enables straightforward stock solution preparation in DMSO or DMF for subsequent dilution into aqueous reaction buffers—a critical requirement for bioconjugation workflows where the linker must be introduced from a concentrated organic stock while maintaining stability and accessibility in the final aqueous reaction milieu . In contrast, bromoalkanes lacking the PEG spacer exhibit negligible aqueous compatibility and may precipitate upon buffer addition.

Solubility Formulation compatibility Aqueous bioconjugation

Bromo-PEG4-Azide Optimal Use Cases: High-Value Applications Supported by Evidence


PROTAC Linker Synthesis Requiring Balanced Solubility and Minimal Steric Hindrance

In PROTAC (PROteolysis TArgeting Chimera) development, the linker connecting the E3 ligase ligand and the target protein ligand critically influences ternary complex formation and degradation efficiency. Bromo-PEG4-azide serves as a PEG-based PROTAC linker whose PEG4 spacer provides sufficient length (~14-16 Å extended) to bridge the two binding moieties without introducing excessive flexibility or steric bulk that could impair productive ternary complex geometry . The bromide enables initial conjugation to one ligand (typically via thiol or amine nucleophiles), while the azide permits subsequent click conjugation to an alkyne-functionalized second ligand, yielding a homogeneous PROTAC construct. Compared to PEG2 linkers (which may restrict conformational freedom) or PEG6 linkers (which may introduce counterproductive steric shielding of binding interfaces), the PEG4 variant occupies an empirically favorable length regime for many PROTAC targets .

Thiol-Specific Protein Bioconjugation with Secondary Click Functionalization

Bromo-PEG4-azide enables a sequential bioconjugation strategy ideal for site-specific protein modification. The bromide group reacts selectively with cysteine thiols (-SH) under weakly basic conditions (pH 7.5–8.5) to form a stable, non-cleavable thioether bond, introducing the azide functionality onto the protein surface . The PEG4 spacer projects the azide away from the protein surface, minimizing steric interference with downstream click chemistry. The azide then reacts with alkyne-modified cargo (e.g., fluorophores, biotin, cytotoxic payloads, or DBCO-functionalized surfaces) via CuAAC or SPAAC to yield a stable triazole-linked conjugate . This orthogonal reactivity is not achievable with mono-functional linkers and is optimized by the PEG4 length, which balances aqueous solubility for protein handling with sufficient spacing to preserve click reaction efficiency .

Copper-Free Click Chemistry for Live-Cell or In Vivo Surface Functionalization

The azide terminus of Bromo-PEG4-azide participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes such as DBCO or BCN, enabling copper-free click chemistry under physiological conditions . This copper-free modality is essential for applications where copper(I) catalyst toxicity precludes CuAAC—including live-cell surface labeling, in vivo imaging probe attachment, and functionalization of cell culture substrates . The PEG4 spacer provides sufficient hydrophilicity to maintain the azide group's aqueous accessibility while avoiding non-specific hydrophobic interactions with cell membranes. When Bromo-PEG4-azide is first conjugated to a biomolecule (protein, antibody, or peptide) via its bromide group, the resulting azide-functionalized construct can subsequently undergo SPAAC with DBCO-modified payloads in copper-free buffer systems, preserving cell viability and biomolecule integrity .

Nanoparticle and Surface Modification for Multifunctional Material Assembly

In materials science and nanomedicine, Bromo-PEG4-azide enables modular surface functionalization of nanoparticles, microparticles, or planar surfaces with orthogonal reactive handles. The bromide group can be reacted with surface-exposed thiols (e.g., on gold nanoparticles via thiol-Au chemistry or on thiol-functionalized silica) to tether the PEG4-azide moiety to the substrate . The pendant azide then serves as a universal click handle for attachment of diverse alkyne-functionalized molecules—fluorescent dyes, targeting ligands, polyethylene glycol chains for stealth properties, or therapeutic agents—via CuAAC or SPAAC . The PEG4 spacer reduces non-specific adsorption of biomolecules to the surface and improves colloidal stability in biological media compared to surfaces modified with non-PEG linkers . This bifunctional approach eliminates the need to synthesize separate alkyne-functionalized versions of each desired surface ligand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromo-PEG4-Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.